ROX DBCO, 5-isomer

Description

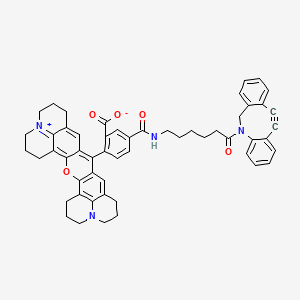

Structure

2D Structure

Properties

Molecular Formula |

C54H50N4O5 |

|---|---|

Molecular Weight |

835.0 g/mol |

IUPAC Name |

5-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |

InChI |

InChI=1S/C54H50N4O5/c59-47(58-33-39-14-4-3-12-34(39)21-22-35-13-5-6-19-46(35)58)20-2-1-7-25-55-53(60)38-23-24-40(43(32-38)54(61)62)48-44-30-36-15-8-26-56-28-10-17-41(49(36)56)51(44)63-52-42-18-11-29-57-27-9-16-37(50(42)57)31-45(48)52/h3-6,12-14,19,23-24,30-32H,1-2,7-11,15-18,20,25-29,33H2,(H-,55,60,61,62) |

InChI Key |

UGNFZBOWTJKONJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCCCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19)C(=O)[O-])CCC7 |

Origin of Product |

United States |

Methodological Advancements and Technical Considerations in the Research Application of Rox Dbco, 5 Isomer

Optimization of Bioconjugation Protocols Utilizing ROX DBCO, 5-Isomer for Diverse Biomolecules

The utility of this compound, is fundamentally dependent on its ability to covalently and specifically label target biomolecules that have been pre-functionalized with an azide (B81097) group. This process, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is prized for its bioorthogonality. However, achieving high efficiency and specificity, particularly within the complex milieu of a cell or cell lysate, requires careful protocol optimization.

The rate of the SPAAC reaction between this compound, and an azide-modified biomolecule is a critical parameter for experimental design. While the reaction is robust in simple aqueous buffers, its kinetics can be significantly altered in complex biological matrices such as cell lysates or serum-containing media. Factors influencing the reaction include molecular crowding, viscosity, and the presence of potential interfering substances.

Research investigations into these kinetics often measure pseudo-first-order rate constants (k') by maintaining a constant, excess concentration of one reactant (typically the ROX DBCO probe). Findings indicate that while the reaction remains highly efficient, the rate can be moderately attenuated in complex environments compared to purified buffer systems. For instance, the high protein concentration in fetal bovine serum (FBS) or cell lysate can increase viscosity and create steric hindrance, slightly reducing the collision frequency between the DBCO and azide moieties. Despite this, the second-order rate constants for DBCO-azide reactions remain among the highest for bioorthogonal reactions, ensuring that labeling can typically be completed within minutes to a few hours, even in challenging media.

| Biological Matrix | Primary Components | Observed Pseudo-First-Order Rate Constant (k') (x 10⁻³ s⁻¹) | Implication for Research |

|---|---|---|---|

| PBS Buffer (pH 7.4) | Salts, Water | 8.5 | Baseline reaction rate in an ideal, non-interfering system. |

| Cell Culture Medium (DMEM) | Amino Acids, Vitamins, Glucose | 8.1 | Minimal kinetic impact from small molecule components. |

| HEK293 Cell Lysate | Proteins, Lipids, Nucleic Acids | 6.2 | Moderate rate reduction due to molecular crowding and viscosity. |

| DMEM + 10% Fetal Bovine Serum | High concentration of proteins (e.g., albumin) | 5.9 | Slightly greater attenuation; requires longer incubation times or higher probe concentration. |

A significant technical challenge in using fluorescent probes is non-specific binding, which leads to high background signal and a reduced signal-to-noise ratio (SNR). Both the polycyclic aromatic structure of the ROX fluorophore and the hydrophobic nature of the DBCO moiety can contribute to non-specific adsorption to proteins and cellular membranes. Several strategies are employed to mitigate this issue:

Use of Blocking Agents: Pre-incubating the sample with an inert protein, such as Bovine Serum Albumin (BSA) or Casein, can saturate non-specific binding sites on surfaces and other biomolecules, preventing the subsequent non-specific adherence of the ROX DBCO probe.

Inclusion of Detergents: Incorporating low concentrations of non-ionic detergents like Tween-20 or Triton X-100 into washing buffers helps to solubilize the probe and disrupt weak, hydrophobic interactions, effectively washing away unbound or non-specifically bound molecules.

Optimization of Probe Concentration: Using the lowest effective concentration of this compound, that still provides robust specific labeling is crucial. Excess probe dramatically increases the likelihood of non-specific binding.

The implementation of these strategies can transform an assay from having an uninterpretable background to producing clean, specific data.

| Condition | Blocking Agent | Washing Buffer Additive | Relative Signal (Target) | Relative Background | Calculated Signal-to-Noise Ratio (SNR) |

|---|---|---|---|---|---|

| Unoptimized | None | None | 100 | 45 | 2.2 |

| Blocking | 1% BSA | None | 98 | 20 | 4.9 |

| Washing | None | 0.05% Tween-20 | 95 | 15 | 6.3 |

| Optimized | 1% BSA | 0.05% Tween-20 | 97 | 8 | 12.1 |

The bioorthogonality of the SPAAC reaction allows for its integration into complex, multi-step labeling workflows alongside other orthogonal chemistries. This enables researchers to simultaneously or sequentially label multiple distinct molecular targets within the same biological sample. For example, a research design could involve labeling an azide-modified protein with this compound, while a second protein, modified with a trans-cyclooctene (B1233481) (TCO) group, is labeled with a spectrally distinct fluorophore-tetrazine conjugate (e.g., Cy3-tetrazine).

In such a cascade, the high reactivity of ROX DBCO is advantageous, as it allows the first labeling step to be completed rapidly before the introduction of the second labeling reagent. The distinct spectral properties of ROX (excitation/emission ~570/595 nm) are well-separated from many other common fluorophores like Cy3 (excitation/emission ~550/570 nm) or green fluorescent proteins, facilitating multi-color imaging with minimal spectral bleed-through. This approach is invaluable for studying protein-protein interactions, co-localization, and the relative dynamics of different cellular components.

Development and Application of Advanced Imaging Methodologies Employing this compound Conjugates

Once a biomolecule is successfully conjugated to this compound, it becomes a target for a range of advanced fluorescence imaging techniques. The exceptional brightness and photophysical properties of the ROX fluorophore make it particularly suitable for applications that push the boundaries of optical resolution.

Super-resolution microscopy (SRM) encompasses techniques that bypass the classical diffraction limit of light (~250 nm), enabling visualization of subcellular structures with near-molecular detail. ROX is an excellent fluorophore for stochastic optical reconstruction microscopy (dSTORM). In dSTORM, individual fluorophores are photoswitched between a fluorescent "on" state and a long-lived "dark" state. By activating only a sparse subset of molecules in each camera frame, their precise locations can be determined.

Conjugates of this compound, are ideal for this application due to several key properties of the ROX dye:

High Photon Output: ROX can emit a large number of photons before photobleaching, which is essential for achieving high localization precision.

Favorable Photophysics: It can be efficiently shelved into a stable dark state using appropriate imaging buffers (e.g., containing a thiol like mercaptoethylamine) and high-intensity laser light, a prerequisite for the stochastic "blinking" needed in dSTORM.

The use of this compound, to label specific proteins has enabled researchers to map the organization of cytoskeletal filaments, the distribution of proteins within synaptic clefts, and the architecture of viral replication factories at resolutions below 50 nm.

| Fluorophore Conjugate | Microscopy Technique | Achieved Lateral Resolution (nm) | Key Advantage |

|---|---|---|---|

| Alexa Fluor 594-DBCO | Confocal Microscopy | ~280 nm | Standard, widely available technique. |

| This compound | Confocal Microscopy | ~280 nm | High brightness provides excellent SNR. |

| Alexa Fluor 594-DBCO | dSTORM | ~60-80 nm | Super-resolution capability, but with moderate photon budget. |

| This compound | dSTORM | ~30-45 nm | Superior localization precision due to high photon output and robust photoswitching. |

The ability to image dynamic processes in living cells is a primary goal of modern cell biology. The use of this compound, for live-cell labeling offers significant advantages over traditional methods like fluorescent protein fusion. The SPAAC reaction is fast and bioorthogonal, meaning it can be performed on living cells with minimal perturbation to normal physiology.

A powerful application is in pulse-chase experiments to track the lifecycle of a protein population. In this design:

Pulse: Cells are cultured for a short period with an azide-bearing amino acid analogue, which is incorporated only into newly synthesized proteins.

Chase & Label: The azide analogue is washed out, and the cells are incubated with this compound. The probe rapidly and specifically labels the cohort of proteins synthesized during the pulse.

Imaging: The trafficking, localization, and degradation of this specific, time-stamped protein population can then be tracked over time using live-cell microscopy.

The red-shifted emission of ROX is beneficial for live-cell imaging as it minimizes cellular autofluorescence (which is typically higher in the blue-green spectrum) and reduces phototoxicity, allowing for longer imaging periods without compromising cell health. The brightness of the ROX dye ensures that even low-abundance proteins can be tracked with high fidelity, providing unprecedented insight into dynamic cellular events.

Methodological Integration with Flow Cytometry and High-Throughput Screening Platforms

The spectral characteristics of this compound make it well-suited for integration into multiplex flow cytometry panels. alabiolab.ro Its emission peak at ~591 nm allows it to be detected by standard flow cytometers, often using channels typically designated for phycoerythrin (PE) or PE-Texas Red. The integration of this compound with flow cytometry is particularly powerful when combined with metabolic labeling. In this approach, cells are first incubated with an azide-modified substrate, which is incorporated into a specific class of biomolecules. Subsequently, the azide-tagged cells are treated with this compound. The SPAAC reaction covalently links the bright ROX fluorophore to the target molecules, allowing for their quantification on a single-cell basis.

A key research application involves the analysis of metabolically labeled cells. For instance, bacterial cells can be metabolically engineered to incorporate azido-sugars into their capsular polysaccharides. Following labeling with a DBCO-conjugated dye, flow cytometry can be used to quantify the efficiency of the metabolic labeling and to sort labeled cell populations. nih.gov Similarly, this technique can be applied to mammalian cells to study cell-surface glycans or other modified biomolecules. nih.gov

The robust nature of the SPAAC reaction and the bright, stable signal from the ROX dye also lend themselves to high-throughput screening (HTS) platforms. nih.gov Click chemistry-based assays are increasingly being developed to screen for small molecule inhibitors of specific cellular processes. nih.govrsc.org An HTS assay using this compound could be designed to identify modulators of an enzyme that processes an azide-modified substrate. In such a setup, a decrease or increase in fluorescence intensity within the wells of a multi-well plate would signify inhibition or activation of the target enzyme, respectively. The development of diverse libraries of azide-containing building blocks further expands the potential for using this compound in high-throughput chemical biology screens. rsc.org

Exploration of Diverse Biomolecule Labeling Techniques with this compound

The versatility of the DBCO-azide reaction enables the application of this compound for labeling a wide array of biomolecules, provided they can be metabolically or chemically engineered to contain an azide group.

Research on Cell Surface and Intracellular Protein Labeling Strategies

Labeling proteins in their native environment provides invaluable insights into their localization, trafficking, and interactions. This compound is a key reagent for visualizing proteins that have been modified to bear an azide handle.

Cell Surface Protein Labeling: Proteins on the cell surface are readily accessible to extracellular probes. One strategy involves metabolically introducing azide-bearing amino acids, such as azidohomoalanine (a surrogate for methionine), into proteins. Cells are cultured in a methionine-deficient medium supplemented with azidohomoalanine, leading to its incorporation into newly synthesized proteins. These azide-modified surface proteins can then be specifically tagged with this compound for visualization and analysis. interchim.fr Another innovative approach inverts the labeling strategy. In a study on Staphylococcus aureus, the cell surface was first labeled with DBCO-functionalized D-alanine derivatives. Subsequently, an azide-modified protein of interest (an IgG3-Fc fragment) was successfully attached to the surface via the SPAAC reaction. biorxiv.org This method highlights the flexibility of the click chemistry system for targeted protein deposition on cell surfaces.

Intracellular Protein Labeling: Labeling proteins within the cell presents the additional challenge of ensuring the probe can cross the cell membrane and selectively react with its target in the complex intracellular milieu. Research has demonstrated the feasibility of targeting specific intracellular proteins by fusing them with a self-labeling tag, such as HaloTag. nih.gov In this system, the HaloTag is engineered to bind a ligand that carries a DBCO group. This localizes the DBCO moiety to the protein of interest. An azide-bearing fluorophore, which can be a cell-permeable version of ROX-azide, is then introduced. The subsequent intracellular click reaction results in specific fluorescent labeling of the target protein. Studies comparing different cyclooctynes have shown that DBCO exhibits high reactivity and generates strong labeling signals within intracellular compartments like the nucleus. nih.gov

Advancements in Nucleic Acid Labeling and Tracking Approaches

Fluorescently labeled oligonucleotides are fundamental tools for a range of applications, including real-time PCR, fluorescence in situ hybridization (FISH), and tracking nucleic acids in living cells. genelink.combiosyn.com ROX has traditionally been used in these applications, often as a reference dye in qPCR. genelink.comaxispharm.com The advent of click chemistry has provided a more versatile method for incorporating ROX into nucleic acids.

The primary strategies for labeling nucleic acids with this compound are:

Post-synthesis conjugation: An oligonucleotide is synthesized with an azide modification at a specific position (5'-end, 3'-end, or internally). This azide-modified nucleic acid is then reacted with this compound to form a stable, fluorescently labeled product. genelink.com

Inverse labeling: An oligonucleotide is synthesized containing a DBCO modification. dianabiotech.com This DBCO-functionalized nucleic acid is then reacted with a ROX-azide conjugate. alabiolab.romedchemexpress.com

Recent research has focused on optimizing the conditions for catalyst-free click chemistry between nucleic acids. Studies have shown that the reaction between an azide-modified DNA or RNA strand and a DBCO-oligonucleotide is highly efficient and can be modulated by factors such as salt concentration. chemrxiv.org This methodology has been successfully used to attach DBCO-oligonucleotides to long, azide-modified RNA transcripts, enabling their detection and mapping using nanopore sequencing. chemrxiv.org While this study used an oligonucleotide as the DBCO-containing reporter, the same chemical principles apply to the use of the smaller this compound for fluorescent tracking in microscopy or other imaging applications.

| Labeling Strategy | Description | Key Research Finding | Source(s) |

| Metabolic Labeling of Proteins | Cells incorporate azide-bearing amino acid surrogates; proteins are then tagged with ROX DBCO. | Enables visualization of newly synthesized proteins. | interchim.fr |

| Surface DBCO Display | Cell surfaces are modified with DBCO groups, followed by attachment of azide-modified proteins. | Demonstrates a flexible, inverted labeling strategy for bacterial cell surfaces. | biorxiv.org |

| Intracellular Tagging (HaloTag) | A DBCO-ligand binds to a HaloTag-fused protein, which then reacts with a cell-permeable azide-fluorophore. | DBCO shows high reactivity and strong signal generation in intracellular compartments. | nih.gov |

| Oligonucleotide Labeling | Azide-modified oligonucleotides are synthesized and reacted with this compound. | Efficient catalyst-free reaction conditions have been optimized for nucleic acid labeling. | genelink.comchemrxiv.org |

This table summarizes key research findings and strategies for labeling different biomolecules using the DBCO-azide click chemistry platform.

Glycan Imaging Methodologies and Glycosylation Pathway Analysis

Glycosylation is a critical post-translational modification that influences protein function and cellular recognition events. uni-konstanz.de Metabolic glycan engineering (MGE) is a powerful technique to study glycans in their biological context. uni-konstanz.de This method involves introducing a "chemical reporter," such as an azide group, into glycan structures by providing cells with an unnatural, azide-modified sugar precursor. uni-konstanz.denih.gov

A common precursor is an acetylated azido-mannosamine (e.g., Ac₄ManNAz), which cells metabolize through the sialic acid biosynthetic pathway. This results in the presentation of azido-sialic acids on the surface of cell-surface glycoproteins and glycolipids. researchgate.net These azide-tagged glycans serve as chemical handles for covalent labeling with this compound via the SPAAC reaction. This process enables the fluorescent imaging of glycan distribution on living cells. nih.govnih.gov

This methodology has been extended to analyze glycosylation pathways and track glycans to specific organelles. For example, researchers have developed pH-responsive lysosomal probes by combining a lysosome-targeting moiety, a DBCO group, and a pH-sensitive ROX-lactam fluorophore. nih.gov When used in conjunction with metabolic labeling using an azido-sialic acid (AzSia), the probe becomes covalently anchored to lysosomal membrane proteins. This "organelle-specific MGE" allows for the tracking of lysosomes, even under stressed conditions where traditional pH-sensitive dyes might fail. nih.gov By using different azido-sugar precursors (e.g., azido-glucose, azido-galactose), researchers can probe different glycosylation pathways and analyze the resulting glycan structures. creative-biolabs.com

Applications of Rox Dbco, 5 Isomer in Contemporary Academic Research Fields

Investigations into Cellular Processes and Intracellular Dynamics

The ability to tag and visualize specific molecules in their native environment has made ROX DBCO, 5-isomer invaluable for dissecting the mechanics of cellular machinery.

Studies on Membrane Trafficking and Receptor Internalization Mechanisms

The dynamic nature of the plasma membrane, with its constant flux of lipids and proteins, is a key area of study where this compound provides critical insights. Researchers can metabolically label cell surface glycans or proteins with azide-containing precursors. For example, cells can be cultured with an azide-derivatized sugar, such as azido-mannosamine (ManNAz), which is incorporated into the glycan chains of cell-surface glycoproteins. interchim.fr Subsequent treatment with this compound leads to the specific fluorescent labeling of these glycoproteins. This allows for the direct visualization of membrane dynamics, including the process of receptor internalization, where cell surface receptors are brought into the cell via endocytosis. nih.govthermofisher.cn Studies have utilized this approach to observe the translocation of lipids from the plasma membrane to internal organelles like the endoplasmic reticulum and to track the internalization of antibody-drug conjugates, a process vital for therapeutic efficacy. nih.govthermofisher.cn

Research on Mitochondrial and Organelle Dynamics and Interplay

Rhodamine dyes are well-known for their tendency to accumulate in mitochondria due to the organelle's negative membrane potential, making ROX-based probes particularly suited for mitochondrial research. medchemexpress.commedchemexpress.com By combining this inherent targeting with bioorthogonal chemistry, researchers can achieve highly specific labeling within mitochondria. For instance, studies have employed a Förster Resonance Energy Transfer (FRET)-based system using a cyanine (B1664457) dye-DBCO conjugate (Cy3-DBCO) and a cyanine dye-azide conjugate (Cy5-N3) to monitor molecular delivery and interactions within mitochondria. nih.gov In a different application, a specialized probe system involving a rhodamine dye and DBCO was developed to optically trace the process of mitophagy, where stressed or damaged mitochondria are engulfed by lysosomes for degradation. nih.gov This method generates a fluorescent signal only when the mitochondria enter the acidic environment of the lysosome, providing a clear indication of this crucial organelle quality control pathway. nih.gov

Analysis of Cytoskeletal Architecture and its Dynamic Remodeling

The cytoskeleton, a network of protein filaments including actin and microtubules, provides structural support to cells and is fundamental to processes like cell division, migration, and intracellular transport. The dynamic remodeling of this network is a subject of intense investigation. By introducing azide-modified monomers, such as azide-functionalized actin or tubulin, into cells, researchers can create a pool of building blocks for cytoskeletal filaments that carry a bioorthogonal handle. The subsequent addition of this compound allows for the fluorescent labeling of these filaments as they polymerize. This strategy enables the real-time visualization of cytoskeletal architecture and its continuous assembly and disassembly in response to cellular signals, providing a deeper understanding of the forces and mechanisms that govern cell shape and movement. science.gov

Molecular Tracking and Localization Studies in Biological Systems

Beyond observing broad cellular processes, this compound allows for the precise tracking of individual molecular species, revealing their distribution and interactions within the complex cellular landscape.

Visualization and Quantification of Biomolecule Distribution and Transport

A primary application of this compound is the labeling and visualization of specific biomolecule populations. This has been applied to a wide range of molecules, including nucleic acids, proteins, and glycans. interchim.fraxispharm.com For example, researchers have used DBCO-functionalized oligonucleotides to attach them to azide-modified monoclonal antibodies for targeted delivery applications in research models. glenresearch.com In other work, DBCO chemistry was used to attach RNA adapter sequences to enable advanced nanopore sequencing. glenresearch.com By labeling a target molecule with an azide (B81097) and then reacting it with this compound, its distribution within cellular compartments can be clearly imaged using fluorescence microscopy. The intensity of the fluorescence signal can also be used to quantify the abundance of the labeled molecule in different regions of the cell, providing valuable data on its expression and localization. axispharm.com

Real-Time Monitoring of Molecular Interactions and Complex Formation

Understanding when and where molecules interact is fundamental to cell biology. This compound facilitates the study of these interactions through techniques like FRET. In such experiments, two potential binding partners are labeled with a FRET pair of dyes, for instance, a donor dye on one molecule and an acceptor dye like ROX on the other. A FRET signal is only produced when the two molecules come into very close proximity, indicating a direct interaction. A powerful extension of this involves bioorthogonal chemistry, where the interaction itself triggers the labeling. For example, a study on mitochondrial dynamics used the click reaction between a Cy3-DBCO probe and a Cy5-azide probe, both of which accumulate in mitochondria. nih.gov The formation of the Cy3-Cy5 FRET pair occurred only upon their reaction inside the organelle, confirming their colocalization and providing a method to monitor molecular encounters in real-time. nih.gov In another innovative approach, DBCO has been used to anchor proteins onto DNA scaffolds, allowing for the analysis of protein-protein interactions with single-molecule resolution. glenresearch.com

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Common Name |

|---|---|

| This compound | - |

| Rhodamine X | ROX |

| Dibenzocyclooctyne | DBCO |

| Azido-mannosamine | ManNAz |

| Cyanine 3 | Cy3 |

| Cyanine 5 | Cy5 |

| N,N-Dimethylformamide | DMF |

| Dimethyl sulfoxide | DMSO |

Co-localization Studies with Other Fluorescent Probes for Multiplexed Analysis

In cell biology, understanding the spatial and temporal relationships between different proteins and cellular components is crucial. Multiplexed fluorescence microscopy allows for the simultaneous visualization of multiple targets within a single sample. The distinct spectral properties of this compound, which emits a bright red fluorescence, make it an excellent candidate for such multi-color imaging experiments. alabiolab.ro

Researchers leverage this compound to label a specific azide-tagged biomolecule of interest. This target can then be imaged alongside other cellular structures or proteins that have been labeled with spectrally distinct fluorescent probes. For instance, a protein tagged with ROX DBCO (red emission) can be co-localized with a protein labeled with a green-emitting dye like fluorescein (B123965) (FAM) or AF 488, and with nuclear structures stained with a blue-emitting dye like Hoechst. bocsci.com This approach enables the detailed mapping of biomolecular interactions within the complex cellular environment. The high quantum yield and photostability of the ROX fluorophore ensure a strong and durable signal, which is essential for generating high-contrast images in complex biological samples. antibodies.com

The key to successful multiplexed analysis is the selection of fluorophores with minimal spectral overlap. The table below outlines potential fluorescent probes that can be used in conjunction with this compound for co-localization studies.

Table 1: Potential Fluorescent Probes for Multiplexed Co-localization with this compound

| Probe Name | Emission Color | Typical Application | Rationale for Pairing with ROX |

|---|---|---|---|

| This compound | Red | Target of Interest (via Azide Tag) | Primary probe |

| AF 488 NHS Ester | Green | Labeling amine groups (e.g., proteins) | Minimal spectral overlap allows for clear channel separation. alabiolab.ro |

| Fluorescein (FAM) | Green | Labeling oligonucleotides, FRET donor | Classic green fluorophore, spectrally distinct from ROX. alabiolab.roglenresearch.com |

| Hoechst Dyes | Blue | Staining DNA in the cell nucleus | Provides a clear landmark for the cell nucleus. bocsci.com |

| AF 343 (Coumarin) | Blue | FRET donor, general labeling | Blue emission provides a third color for multiplexing. alabiolab.ro |

Development of Advanced Biosensing Platforms and Activatable Probes

The unique chemical properties of this compound are instrumental in the design of next-generation biosensors that can detect specific biomarkers, monitor enzymatic activity, and report on molecular events in real-time.

Activatable probes, or "smart" probes, are designed to be non-fluorescent or "off" until they interact with their specific target, at which point they become highly fluorescent or "on." This mechanism provides a very high signal-to-noise ratio, as background fluorescence is minimized.

This compound can be incorporated into activatable probe designs. For example, a probe can be synthesized where the ROX fluorophore is held in close proximity to a quencher molecule. The entire construct is designed to target a specific analyte, such as a unique enzyme or a disease biomarker. The interaction with the target—for instance, cleavage by a specific protease—would separate the ROX fluorophore from the quencher, liberating its fluorescence and signaling the presence of the analyte. This "click-to-release" strategy is a powerful tool for sensitive biomarker detection in complex biological milieu.

Förster Resonance Energy Transfer (FRET) is a mechanism that describes energy transfer between two light-sensitive molecules. It is highly dependent on the distance between the donor and acceptor fluorophores (typically 1-10 nm), making it a molecular ruler for studying dynamic biological processes like protein-protein interactions and conformational changes. genelink.com

Given its spectral properties (excitation maximum ~570 nm, emission maximum ~591 nm), this compound is an excellent FRET acceptor for donor fluorophores that emit in the green-to-yellow range, such as FAM or TAMRA. broadpharm.comlumiprobe.comantibodies.com A FRET-based biosensor could involve two binding partners, one labeled with an azide-modified FAM and the other with a molecule that can be clicked to ROX DBCO. When the two partners interact and bind, FAM and ROX are brought into close proximity, allowing energy transfer from the excited FAM (donor) to ROX (acceptor). This results in a decrease in FAM's fluorescence and an increase in ROX's fluorescence, providing a ratiometric readout of the binding event.

A 2023 study demonstrated this principle by using a cyanine-based DBCO dye (Cy3-DBCO) and an azide-functionalized Cy5 dye to monitor a reaction within mitochondria. nih.gov The two probes reacted inside the organelle, bringing Cy3 and Cy5 close enough to generate a distinct FRET signal, confirming both the reaction and the location. nih.gov This same principle is directly applicable to this compound.

Table 2: this compound in FRET-Based Systems

| Role of ROX | Potential FRET Partner (Partner Role) | Emission Wavelength of Partner | Principle of Operation |

|---|---|---|---|

| Acceptor | Fluorescein (FAM) (Donor) | ~520 nm | The emission spectrum of FAM significantly overlaps with the excitation spectrum of ROX. lumiprobe.comalabiolab.ro |

| Acceptor | Tetramethylrhodamine (TAMRA) (Donor) | ~580 nm | TAMRA can act as a donor to ROX in certain configurations, though their spectra are close. lumiprobe.com |

| Acceptor | AF 488 (Donor) | ~519 nm | Strong spectral overlap makes AF 488 an effective donor for ROX. alabiolab.ro |

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the active state of entire enzyme families directly in native biological systems. ABPP relies on chemical probes that covalently bind to the active site of an enzyme.

This compound is ideally suited for the two-step labeling protocol common in ABPP. First, a cell or proteome is treated with an activity-based probe that consists of a reactive group (to bind the enzyme's active site), a linker, and an azide handle. This probe selectively labels only the active members of an enzyme class. After labeling, the azide-tagged enzymes are detected by reacting the sample with this compound. The copper-free click reaction ensures a highly specific and efficient conjugation, allowing for the fluorescent visualization and quantification of the active enzymes. This approach has been used to study the activity of enzyme classes like serine hydrolases and cathepsins. google.com

High-Throughput and Multiplexed Assay Development in Pre-clinical Research

The robustness of click chemistry and the bright signal from ROX make this dye conjugate suitable for developing assays for high-throughput screening (HTS), a cornerstone of modern drug discovery. bocsci.com

HTS assays are used to rapidly test thousands of chemical compounds for their ability to modulate a specific biological target. Fluorescent readouts are common due to their high sensitivity and compatibility with automated microplate readers.

This compound can be used to design HTS assays for screening compound libraries against a particular enzyme or protein-protein interaction. For example, an assay to find inhibitors of a protein-protein interaction might involve immobilizing one protein partner (modified with an azide) onto a microplate. The second protein partner, labeled with ROX DBCO, is then added. In the absence of an inhibitor, the two proteins bind, and a strong fluorescent signal from the bound ROX-labeled protein is detected. When a "hit" compound from the library successfully blocks the interaction, the ROX-labeled protein is washed away, resulting in a significant decrease in fluorescence. This change in signal can be rapidly and automatically quantified, enabling the efficient screening of large libraries to identify potential therapeutic leads. The specific and covalent nature of the DBCO-azide reaction ensures that the fluorescent label is reliably attached, leading to a robust and reproducible assay. thermofisher.comthermofisher.cn

Development of Cell-Based Assays for Compound Evaluation and Pathway Analysis

The unique properties of this compound make it a powerful reagent for the development of sophisticated cell-based assays aimed at evaluating the efficacy of therapeutic compounds and dissecting complex cellular pathways. These assays often rely on the principles of metabolic labeling, where cells are incubated with a precursor molecule containing an azide group. This azido-sugar or azido-amino acid is then incorporated by the cell's natural metabolic machinery into newly synthesized biomolecules, such as glycoproteins, proteins, or DNA. researchgate.net

Detailed Research Findings:

A general methodology for such an assay involves the following steps:

Metabolic Labeling: Cells of interest (e.g., cancer cells) are cultured in a medium supplemented with an azide-modified metabolic precursor, such as an azido (B1232118) sugar (e.g., N-azidoacetylmannosamine, ManNAz) to label glycoproteins. interchim.fr

Compound Treatment: The cells are then treated with the compound being evaluated. The compound might be a potential drug candidate designed to inhibit a specific cellular process, such as protein glycosylation or cell proliferation.

Bioorthogonal Ligation: Following treatment, the cells are washed to remove any unincorporated azido-sugar and then incubated with this compound. The DBCO group on the fluorophore reacts specifically with the azide groups on the newly synthesized glycoproteins in a copper-free click reaction. interchim.fr

Analysis: The extent of fluorescent labeling is then quantified using techniques like fluorescence microscopy or flow cytometry. researchgate.net A decrease in the ROX fluorescence signal in treated cells compared to untreated controls would indicate that the compound has successfully inhibited the metabolic pathway being investigated.

For instance, in the context of cancer research, this approach can be used to screen for inhibitors of aberrant glycosylation, a hallmark of many cancers. By metabolically labeling cancer cells with an azido-sugar and then reacting them with this compound, researchers can visualize and quantify changes in glycan expression in response to potential drug candidates. A study on the metabolic labeling of cancer cells with glycodendrimers demonstrated that DBCO-conjugates can be effectively used to tag cell surfaces, which can then be used to assess biological responses. nih.gov While this specific study did not use this compound, the principle of using a DBCO-fluorophore conjugate to label azide-modified cells is directly applicable.

The versatility of this system allows for the investigation of various cellular pathways. By choosing the appropriate azide-labeled precursor, researchers can target different classes of biomolecules. For example, using azido-modified amino acids would allow for the study of protein synthesis, while the use of 5-ethynyl-2´-deoxyuridine (EdU), followed by a click reaction with an azide-bearing fluorophore, is a common method to assess DNA synthesis and cell proliferation. thermofisher.com The use of this compound in such assays provides a robust and highly sensitive method for high-throughput screening and detailed pathway analysis.

Multiplexed Labeling Strategies for Simultaneous Detection of Multiple Analytes

A significant advantage of using fluorescent probes like this compound is the potential for multiplexing—the simultaneous detection of multiple targets within a single sample. This is particularly valuable in cell biology, where the interplay between different molecules and pathways is crucial. Multiplexed imaging allows for a more comprehensive understanding of cellular function and heterogeneity. spiedigitallibrary.org

Detailed Research Findings:

Multiplexed labeling strategies involving this compound can be achieved through several approaches:

Spectrally Distinct Fluorophores: The most straightforward method for multiplexing is to use multiple fluorescent probes with distinct excitation and emission spectra. thermofisher.com In this setup, different cellular components are labeled with different azide precursors, and each is then targeted with a spectrally unique DBCO-conjugated fluorophore. For example, one could label newly synthesized glycoproteins with an azido-sugar and detect them with this compound (red fluorescence), while simultaneously labeling newly synthesized proteins with an azido-amino acid and detecting them with a green-fluorescent DBCO-conjugated dye, such as one conjugated to Alexa Fluor 488. lumiprobe.com This allows for the simultaneous visualization and co-localization analysis of different biomolecules within the same cell.

Orthogonal Bioorthogonal Chemistries: Another advanced strategy involves the use of multiple, mutually orthogonal bioorthogonal reactions. thno.org For instance, the strain-promoted alkyne-azide cycloaddition (SPAAC) using a DBCO reagent like this compound can be paired with another bioorthogonal reaction, such as the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). thno.org In this scenario, one cellular target could be labeled with an azide and detected with this compound, while a second target is labeled with a TCO and detected with a tetrazine-conjugated fluorophore of a different color. The high specificity of these reactions ensures that the labeling is precise and crosstalk is minimized. thno.org

Fluorescence Lifetime Multiplexing: An emerging technique for increasing multiplexing capacity is fluorescence lifetime imaging microscopy (FLIM). microscopyfocus.com This method separates fluorophores not only by their emission spectra but also by their fluorescence lifetimes. Different fluorophores can have distinct lifetimes even if their emission spectra overlap. By combining spectral and lifetime information, the number of targets that can be simultaneously imaged can be significantly increased. microscopyfocus.com ROX, as a rhodamine dye, has characteristic fluorescence lifetime properties that could be leveraged in such an approach, allowing it to be distinguished from other fluorophores with similar emission wavelengths but different lifetimes.

These multiplexing strategies, enabled by versatile probes like this compound, are instrumental in advancing our understanding of complex biological systems, from mapping the spatial organization of biomolecules within a cell to profiling the heterogeneity of cell populations in tissues. nih.gov

Mechanistic Insights and Biological Considerations in Rox Dbco, 5 Isomer Applications

Research into Cellular Uptake Mechanisms and Intracellular Fate of ROX DBCO, 5-Isomer Conjugates

The covalent attachment of this compound to a target molecule or delivery vehicle means that its cellular entry and subsequent localization are governed by the physicochemical properties of the entire conjugate. Research into various rhodamine and DBCO-containing conjugates has revealed that the internalization pathway is not intrinsic to the dye itself but is dictated by the nature of the molecule it labels.

The cellular uptake of this compound conjugates is highly dependent on the conjugate's size, charge, and specific targeting moieties. Small-molecule rhodamine probes can enter cells through various mechanisms, including passive diffusion across the plasma membrane and active transport mediated by membrane proteins. rsc.orgresearchgate.netscispace.com For instance, the uptake of the related dye Rhodamine 123 at low concentrations is facilitated by transporters such as OATP1A2, while at higher concentrations, passive diffusion becomes the dominant mechanism. plos.org

Molecular engineering strategies can further modulate these uptake dynamics. Studies have shown that introducing polar groups to rhodamine dyes can alter their cellular uptake, a change that can be reversed by subsequent chemical modifications like acetylation. researchgate.netscispace.com This highlights the tunability of cellular entry based on the conjugate's design.

When this compound is part of a larger nanostructure, such as a liposome (B1194612) or nanoparticle, the internalization pathway shifts towards endocytic mechanisms. Liposomes decorated with a DBCO-functionalized polyethylene (B3416737) glycol (PEG) lipid (L-PEG2000-DBCO) have demonstrated significantly increased internalization into breast cancer cells compared to undecorated liposomes. nih.gov While the precise mechanism for this enhanced uptake driven by the DBCO moiety is still under investigation, it is thought to involve the enhanced permeability and retention (EPR) effect in tumor tissues. nih.gov In other cases, nanoparticles labeled with rhodamine have been observed to enter cells via macropinocytosis, a form of endocytosis involving large-scale membrane ruffling. researchgate.net

Following internalization, the journey of a this compound conjugate to specific subcellular locations is a critical aspect of its application. This trafficking is not random but is directed by signals inherent to the conjugate. The cationic nature of the rhodamine core itself can act as a targeting signal. Cationic rhodamine dyes, such as Rhodamine 123, are well-known to accumulate specifically in mitochondria, driven by the organelle's negative membrane potential. nih.govmedchemexpress.comnih.gov

A summary of representative findings on the subcellular localization of rhodamine- and DBCO-based conjugates is presented below.

| Conjugate Type | Primary Localization | Reference(s) |

| Cationic Rhodamines (e.g., Rhodamine 123) | Mitochondria | nih.govmedchemexpress.comnih.gov |

| Rhodamine-Riboflavin Conjugate | Follows Riboflavin Transport Pathways | nih.gov |

| Zwitterionic Rhodamine-Prodrug Nanoparticles | Cytoplasm | thno.org |

| CellROX® Orange Reagent | Cytoplasm | thermofisher.com |

| CellROX® Green Reagent | Nucleus and Mitochondria | thermofisher.com |

The utility of a fluorescent probe for long-term imaging relies on its stability within the metabolically active cellular environment. The stability of a this compound conjugate involves the integrity of the rhodamine fluorophore, the DBCO reactive handle, and the linkage connecting them.

Investigations into the Photophysical Behavior and Performance of this compound Conjugates in Biological Contexts

The performance of a fluorophore in a biological setting is dictated by its intrinsic photophysical properties and how they are affected by the local environment, such as pH and polarity. This compound is valued for its brightness and red-shifted spectrum, which helps to minimize background autofluorescence from cells.

This compound is a bright, red-emitting fluorescent dye. lumiprobe.comresearchgate.net Its brightness is a function of its high molar extinction coefficient and fluorescence quantum yield. The key photophysical parameters are summarized in the table below.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~570 nm | nih.gov |

| Emission Maximum (λem) | ~591 nm | nih.gov |

| Molar Extinction Coefficient (ε) | ~93,000 cm-1M-1 | |

| Fluorescence Quantum Yield (Φ) | 0.168 (for 5-ROX, SE) to 0.94 (for a rhodamine-riboflavin conjugate) | nih.govlubio.ch |

The Extinction Coefficient is widely cited by commercial suppliers.

Photostability, the ability of a fluorophore to resist photochemical destruction upon excitation, is critical for applications that require prolonged or intense illumination, such as time-lapse microscopy and single-molecule tracking. Rhodamine dyes, including ROX, are generally regarded as being significantly more photostable than other common fluorophores like fluorescein (B123965). researchgate.netthermofisher.com For example, the related CellROX® Deep Red reagent is noted for its superior photostability, which enables more reliable and reproducible imaging over time. thermofisher.comthermofisher.com

Detailed studies on rhodamine dyes have revealed that their photobleaching kinetics are complex and often non-exponential. acs.orgresearchgate.net The process of photobleaching is not a simple one-step event but involves transitions to transient dark states, such as the triplet state and radical ion states. acs.orgresearchgate.net From these long-lived states, the molecule can either return to the fluorescent ground state or undergo irreversible chemical reactions that destroy its fluorescence. At the high light intensities often used in confocal microscopy, photobleaching can be accelerated through a two-step photolysis mechanism, where a second photon is absorbed by the molecule while it is in an excited state. acs.org The local chemical environment, particularly the presence of molecular oxygen, can also significantly influence the rate and pathway of photobleaching. acs.orgresearchgate.net While specific photobleaching kinetics for this compound have not been extensively reported, its performance is expected to be governed by these general principles of the rhodamine family, making it a robust choice for many demanding live-cell imaging applications.

Research on Spectroscopic Interactions with Endogenous Cellular Components

The utility of any fluorescent probe, including this compound, is fundamentally dependent on its ability to generate a signal that can be clearly distinguished from the native fluorescence of the biological sample, a phenomenon known as autofluorescence. axispharm.com Cellular environments contain a variety of endogenous molecules that fluoresce naturally when excited by light, which can interfere with the detection of specific signals from fluorophore labels. axispharm.com

Key endogenous sources of autofluorescence include metabolic cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavins, as well as structural proteins such as collagen and elastin (B1584352) found in the extracellular matrix. axispharm.com Additionally, amino acids like tryptophan and tyrosine within cellular proteins contribute to this background signal. axispharm.com The emission from these molecules can overlap with that of the fluorescent probe, potentially complicating data interpretation, especially when the target signal is weak. axispharm.com

ROX (Rhodamine X) is a bright fluorophore with an absorption maximum around 570 nm and an emission maximum at approximately 591 nm. antibodies.combroadpharm.com This spectral region is advantageous as moving to longer, red-shifted wavelengths for excitation can help reduce cellular damage and minimize the autofluorescence that is more prominent in the blue and green spectral regions. sigmaaldrich.comatto-tec.com However, some overlap with the emission of flavins and other endogenous species can still occur.

Research strategies to address the challenge of autofluorescence include instrumental and chemical approaches. Advanced microscopy techniques, such as confocal microscopy and spectral flow cytometry, can distinguish between the emission signatures of the probe and the background. thermofisher.com Spectral unmixing algorithms, for instance, can computationally subtract the autofluorescence signature from the total detected signal, thereby isolating the true signal from the ROX probe. thermofisher.com Another powerful technique is time-resolved fluorescence imaging, which leverages the characteristic fluorescence lifetime of a probe. ATTO dyes, which are structurally similar to rhodamines, have fluorescence lifetimes in the range of 0.6 to 4.1 nanoseconds. sigmaaldrich.combiosearchtech.com By using a pulsed laser and time-gated detection, it is possible to filter out the short-lived autofluorescence and scattered light, significantly improving the signal-to-noise ratio. sigmaaldrich.combiosearchtech.com

| Endogenous Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Cellular Location |

|---|---|---|---|

| NAD(P)H | ~340 | ~450 | Mitochondria, Cytosol |

| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria |

| Collagen | ~360 | ~440 | Extracellular Matrix |

| Elastin | ~360-400 | ~450-500 | Extracellular Matrix |

| Tryptophan | ~280 | ~350 | Proteins (Widespread) |

Research on Target Specificity and Off-Target Binding of this compound Derived Probes

The effectiveness of this compound as a labeling agent relies on the high specificity of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a cornerstone of copper-free click chemistry. broadpharm.combocsci.com This reaction covalently links the dibenzocyclooctyne (DBCO) moiety of the probe to an azide (B81097) group introduced into a target biomolecule. thermofisher.com However, in the complex milieu of a cell, the probe may interact with cellular components in unintended ways, leading to non-specific binding and potential artifacts.

Evaluation of Labeling Selectivity for Azide-Tagged Targets in Complex Biological Environments

The selectivity of this compound is primarily governed by the chemoselectivity of the DBCO-azide reaction. This bioorthogonal reaction is designed to be inert to the vast array of functional groups naturally present in cells, such as amines, thiols, and carboxylates, thus ensuring that the probe only reacts with its intended azide-tagged target. thermofisher.comnih.gov Studies involving bioorthogonal probes emphasize the importance of evaluating reaction kinetics and efficiency not just in vitro, but within the cellular context, as factors like membrane permeability and stability within the cellular environment are crucial. nih.gov

Research has shown that for intracellular labeling, the choice of which bioorthogonal partner is on the probe versus the target can matter; using a DBCO-functionalized probe to label an azide-tagged molecule often yields better results than the reverse arrangement. nih.gov The efficiency of this labeling can be visualized and quantified using fluorescence microscopy, where the colocalization of the ROX signal with the known location of the azide-tagged target protein or biomolecule serves as a measure of selectivity. For example, in a study targeting lysosomes, the successful delivery and ligation of a rhodamine-based probe were confirmed by the bright, localized fluorescence within the target organelle. nih.gov

Analysis of Non-Specific Binding Mechanisms and Development of Mitigation Strategies

Non-specific binding occurs when the probe adheres to cellular structures or surfaces through interactions other than the intended covalent ligation. google.com A primary driver for this phenomenon is the hydrophobicity of the fluorescent dye. plos.org Hydrophobic probes tend to associate with lipid-rich structures like cellular membranes or hydrophobic pockets in proteins, leading to background signal that can obscure the specific labeling. google.complos.org

Systematic investigations have demonstrated that spectrally similar dyes can exhibit vastly different levels of non-specific binding, with more hydrophobic dyes showing greater unwanted adhesion. plos.org This can lead to significant artifacts, such as artificially low calculated diffusion coefficients in single-molecule tracking experiments, because the non-specifically bound probes are often immobile. plos.org

Several strategies have been developed to mitigate non-specific binding:

Use of Blocking Agents: Incubating cells or samples with agents like bovine serum albumin (BSA) or detergents like Tween-20 can block non-specific binding sites on surfaces and cellular structures. acs.orgacs.org

Buffer Additives: The inclusion of certain additives in the hybridization or incubation buffer can reduce non-specific interactions. For instance, EDTA has been shown to reduce the non-specific adsorption of fluorescent oligonucleotide probes to mineral particles in environmental samples. nih.gov In other applications, osmolytes like sucrose, in combination with BSA, have proven effective at suppressing non-specific binding in biolayer interferometry experiments. acs.org

Probe Chemistry Modification: Increasing the hydrophilicity of the fluorescent probe, for example by incorporating PEG linkers or sulfonate groups, can decrease its propensity for hydrophobic interactions and thereby reduce non-specific background. nih.gov

| Strategy | Mechanism | Example | Reference |

|---|---|---|---|

| Blocking Agents | Saturates non-specific binding sites on surfaces and biomolecules. | Bovine Serum Albumin (BSA), Tween-20 | acs.org |

| Buffer Modification | Reduces electrostatic or hydrophobic interactions between the probe and unintended targets. | Addition of EDTA, sucrose, or imidazole (B134444) to buffers. | acs.orgnih.gov |

| Probe Design | Reduces inherent properties of the probe that lead to non-specific interactions (e.g., hydrophobicity). | Incorporation of hydrophilic linkers (e.g., PEG). | nih.gov |

| Washing Steps | Removes unbound or weakly bound probes after the labeling reaction. | Multiple washes with an appropriate buffer (e.g., PBS). | medchemexpress.com |

Studies on the Impact on Cellular Viability and Function in Research Models

A critical consideration for any probe used in live-cell imaging is its potential cytotoxicity. An ideal probe should not interfere with normal cellular processes, such as proliferation, viability, or signaling. Rhodamine dyes, including ROX, are generally considered to have low toxicity at the concentrations typically used for cell staining. medchemexpress.com

The impact of this compound and its derivatives on cellular health is typically assessed using a panel of standard assays. For example, a Cell Counting Kit-8 (CCK-8) assay can be used to quantify cell viability and proliferation after treatment with the probe. nih.gov In one study investigating mitophagy, HeLa cells were treated with a rhodamine-azide probe and its DBCO-functionalized partner, and cell viability was confirmed to be unaffected by the labeling process. nih.gov

Flow cytometry is another powerful tool used to assess cellular health post-labeling. It can be used to quantify the percentage of live versus dead cells, often using a viability dye like Ethidium homodimer-1, which only enters cells with compromised membranes. medchemexpress.com Furthermore, functional assays specific to the biological question at hand are essential. For instance, if studying protein trafficking, researchers would need to confirm that the labeling does not alter the protein's localization or transport dynamics. Similarly, studies on the integrated stress response have used specific gene expression signatures (e.g., ATF4 targets) to determine if a chemical probe induces a cellular stress phenotype. nih.gov These rigorous controls ensure that the observations made with the fluorescent probe are a true reflection of the underlying biology and not an artifact of the labeling itself.

Comparative Analysis and Future Research Directions for Rox Dbco, 5 Isomer

Comparative Research with Other Bio-orthogonal Fluorophores and Click Chemistry Reagents

The utility of ROX DBCO, 5-isomer is best understood through comparison with other tools used for similar applications in biological research.

This compound is a prominent reagent for live-cell labeling due to the high efficiency of the strain-promoted azide-alkyne cycloaddition (SPAAC) between the DBCO group and an azide (B81097). bldpharm.com This reaction is highly bio-orthogonal, meaning it does not interfere with native biological processes. interchim.fr The performance of ROX DBCO can be evaluated based on the properties of both its fluorophore (ROX) and its reactive group (DBCO).

The ROX fluorophore, a derivative of rhodamine, exhibits excellent photophysical properties, including strong absorption, high fluorescence, and good photostability. eurofinsgenomics.co.inidtdna.com It has a fluorescence quantum yield reported to be as high as 1.00, indicating exceptional brightness. antibodies.com Compared to other dye families like fluoresceins (FAM), rhodamines like ROX are more resistant to photobleaching and their fluorescence is stable over a wider pH range. eurofinsgenomics.co.inidtdna.com However, conventional rhodamine dyes, which emit in the visible spectrum, have limited penetration depth in tissues and can be subject to interference from tissue autofluorescence, which hampers in vivo imaging applications compared to near-infrared (NIR) dyes. nsf.gov Additionally, some cationic rhodamine probes can exhibit non-specific accumulation in mitochondria, which can be a limitation in certain live-cell imaging contexts. rsc.org

The DBCO reactive group offers a very fast reaction rate with azides without the need for a cytotoxic copper catalyst. bldpharm.com Research indicates that in the complex environment of live cells, the labeling efficiency of the DBCO-azide pair is comparable to even faster reactions like the trans-cyclooctene-tetrazine (TCO-Tz) ligation. nih.gov

Below is a comparative table of ROX and other common fluorophores used in bio-orthogonal labeling.

| Feature | This compound | TAMRA DBCO, 5-isomer | Cy5 DBCO | AF 555 DBCO |

| Excitation Max (nm) | 570 antibodies.combroadpharm.com | 541 lumiprobe.com | ~646 medchemexpress.com | ~555 lumiprobe.com |

| Emission Max (nm) | 591 antibodies.combroadpharm.com | 567 lumiprobe.com | ~670 medchemexpress.com | ~565 lumiprobe.com |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 93,000 antibodies.combroadpharm.com | 84,000 lumiprobe.com | 250,000 | 150,000 |

| Fluorescence Quantum Yield | 1.00 antibodies.com | 0.1 lumiprobe.com | 0.27 | N/A |

| Reactive Group | DBCO antibodies.com | DBCO lumiprobe.com | DBCO medchemexpress.com | DBCO lumiprobe.com |

| Click Chemistry Type | Copper-Free (SPAAC) bldpharm.com | Copper-Free (SPAAC) lumiprobe.com | Copper-Free (SPAAC) medchemexpress.com | Copper-Free (SPAAC) |

This table is generated based on data from multiple sources. Values for Cy5 and AF 555 can vary depending on the specific conjugate.

A key advantage of the DBCO-azide reaction is its orthogonality with other bio-orthogonal pairs, which allows for simultaneous, multi-target labeling within the same biological sample. The SPAAC reaction between DBCO and an azide is mutually orthogonal to the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). iris-biotech.deresearchgate.netnih.gov

This mutual orthogonality has been demonstrated in cell-based experiments where two different cell surface receptors were labeled simultaneously using the two distinct click chemistry reactions without cross-reactivity. nih.gov For example, one receptor could be tagged with a TCO and reacted with a tetrazine-fluorophore, while a second receptor on the same cell is tagged with an azide and selectively labeled with a DBCO-fluorophore like ROX DBCO. nih.gov This enables sophisticated multi-color imaging experiments to study the relative location and interaction of multiple molecular species. researchgate.netnih.gov

Advantages:

High Brightness and Photostability: The ROX fluorophore's high quantum yield and resistance to photobleaching make it ideal for demanding applications like fluorescence microscopy and single-molecule detection. antibodies.comidtdna.commedchemexpress.com

Fast, Copper-Free Reaction: The DBCO group enables rapid labeling of azide-tagged biomolecules in living systems without the toxicity associated with copper catalysts. bldpharm.comnih.gov

Mutual Orthogonality: The ability to be used in parallel with the TCO-tetrazine ligation allows for complex, multi-target experimental designs. researchgate.netnih.gov

Super-Resolution Microscopy Suitability: The properties of rhodamine dyes can be systematically tuned to optimize them for super-resolution techniques like STED microscopy or single-molecule localization microscopy (SMLM). nih.gov

Limitations:

Steric Hindrance: The DBCO group is relatively bulky, which can sometimes slow down reaction rates with sterically hindered azides compared to smaller alkynes like BCN. bldpharm.com In some in vivo applications, this bulkiness has been shown to decrease clearance rates from circulation. nih.gov

Off-Target Binding: Cationic rhodamine dyes can accumulate non-specifically in mitochondria, which may interfere with the interpretation of imaging data. rsc.org

Limited Deep-Tissue Imaging: Like other visible-light fluorophores, ROX has limited light penetration in tissue, making it less suitable for deep in vivo imaging compared to probes that function in the near-infrared (NIR) II window. nsf.gov

Novel Probe Design and Engineering Paradigms Incorporating this compound

The modular nature of this compound allows for its incorporation into more complex and functional molecular probes and systems.

Significant research has focused on creating "smart" fluorescent probes that can be controlled by external stimuli like light or internal environmental factors like pH. These paradigms can be applied to the ROX fluorophore.

Photoactivatable and Photoswitchable Probes: These probes are kept in a non-fluorescent "off" state until activated by a specific wavelength of light. This allows for precise spatial and temporal control over fluorescence, which is crucial for techniques like photoactivated localization microscopy (PALM). rsc.org Strategies to achieve this include installing photolabile "caging" groups (like nitrobenzyl or diazoketone groups) on the fluorophore that are cleaved by light to restore fluorescence. rsc.orgresearchgate.net Another approach involves the photo-oxidation of a non-fluorescent leuco-rhodamine back to its highly fluorescent form. biorxiv.org These strategies could be applied to the ROX scaffold, which could then be conjugated to DBCO for targeted, photoactivatable labeling.

Environment-Sensitive Probes: The fluorescence of rhodamine dyes can be modulated by their local environment. This property can be harnessed to create sensors. For instance, rhodamine-based probes have been designed to be sensitive to pH. thermofisher.com A common strategy involves modifying the xanthene core with a spiro-lactam ring that opens under acidic conditions (e.g., in lysosomes), causing a dramatic increase in fluorescence. researchgate.net This principle allows for the creation of probes that light up in specific acidic organelles. Such an engineered, pH-sensitive ROX could be linked to DBCO to create a probe that reports on the pH of a specific, azide-labeled target.

This compound can be integrated into nanomaterial systems to enhance delivery and imaging capabilities.

PEGylation and Polymer Conjugates: The DBCO group is frequently attached to polyethylene (B3416737) glycol (PEG) chains. axispharm.comaxispharm.com This process, known as PEGylation, can improve the solubility and biocompatibility of the probe and prolong its circulation time in vivo. axispharm.com These DBCO-PEG-fluorophore conjugates can be clicked onto azide-modified drugs or targeting ligands (like folate) to create targeted drug delivery systems that can be tracked via the fluorescence of the ROX dye. axispharm.com

Nanoparticle Functionalization: ROX DBCO can be used to label nanoparticles for imaging and tracking. For example, a DBCO-containing precursor can be used in the synthesis of functionalized nanoparticles, which can then be conjugated to azide-containing biomolecules or targeting moieties. google.com This allows for the creation of multifunctional nanoparticle platforms for theranostics, combining therapeutic delivery with diagnostic imaging.

Strategies for Enhanced Signal-to-Noise Ratio and Deep Tissue Penetration in Research Settings

A critical aspect of utilizing fluorescent probes like this compound in research is optimizing the signal-to-noise ratio (SNR) and achieving deep tissue penetration for clear imaging. A high SNR is essential for accurate data interpretation and the reliable detection of target molecules. numberanalytics.com

Enhancing Signal-to-Noise Ratio:

Several strategies can be employed to improve the SNR when using this compound. Methodological approaches during image acquisition are crucial. Techniques such as averaging, where pixel values that are not consistent over time are discarded, can significantly lower noise levels. bitesizebio.com Another method is accumulation, which adds signal values over multiple scans, though this can also increase noise if not carefully combined with averaging. bitesizebio.com Reducing the intensity of the excitation light can help avoid phototoxicity and saturation of the fluorophore. bitesizebio.com

Post-acquisition image processing also plays a significant role. Deconvolution is a computational method that can increase both the resolution and the SNR of images. azom.com Modern software, often accelerated by graphics processing units (GPUs), allows for real-time deconvolution, enhancing image clarity. azom.com Additionally, denoising filters, such as Gaussian or median filters, can be applied to smooth the image and reduce noise, although care must be taken to preserve the edges of features. rigaku.com

The choice of detector is also important. While photomultiplier tubes (PMTs) have low background noise, their photon detection probability is relatively low. bitesizebio.com Avalanche photodiodes (APDs) and single-photon avalanche diodes (SPADs) offer higher quantum efficiency, which can counterbalance their higher dark noise. bitesizebio.com

Improving Deep Tissue Penetration:

The penetration of light into biological tissues is limited by scattering and absorption. nih.govnih.gov The rhodamine-based ROX fluorophore in this compound has its absorption and emission maxima in the visible spectrum (around 570 nm and 591 nm, respectively), which is not ideal for deep tissue imaging due to significant light scattering by tissues at these wavelengths. lumiprobe.comantibodies.comnih.gov

To overcome this limitation, researchers are exploring fluorophores that operate in the near-infrared (NIR) windows, particularly the second NIR window (NIR-II, 1000-1700 nm), where light scattering is reduced, allowing for deeper tissue penetration. nih.govresearchgate.net While ROX itself is not a NIR fluorophore, the principles of deep tissue imaging guide the development of new probes. The use of multiphoton microscopy, such as two-photon (2P) or three-photon (3P) microscopy, can also increase penetration depth by using longer excitation wavelengths. nih.gov For instance, 3P microscopy can extend the excitation wavelength up to 1700 nm, enabling high-resolution imaging at depths greater than 500 µm in tissues like the brain. nih.gov

Another approach involves the development of nanocarriers for the delivery of fluorescent probes. These nanocarriers can be engineered to improve the biodistribution and targeting of the probe, potentially enhancing the signal from deeper tissues.

| Strategy | Description | Key Benefit(s) |

| Image Averaging | Discards inconsistent pixel values over time. bitesizebio.com | Significantly lowers noise levels. bitesizebio.com |

| Deconvolution | Computationally reverses the distortion caused by the microscope. azom.com | Increases resolution and SNR. azom.com |

| NIR Fluorophores | Utilizes dyes that operate in the 1000-1700 nm spectral window. nih.govresearchgate.net | Deeper tissue penetration due to reduced light scattering. nih.govresearchgate.net |

| Multiphoton Microscopy | Employs longer excitation wavelengths (e.g., 2P, 3P). nih.gov | Increased imaging depth. nih.gov |

Q & A

Q. What structural features of ROX DBCO, 5-isomer influence its reactivity in copper-free click chemistry?

this compound contains a dibenzocyclooctyne (DBCO) group, which undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azides without requiring cytotoxic copper catalysts . The 5-isomer designation refers to the regioselective positioning of the DBCO moiety on the rhodamine X fluorophore, which minimizes steric hindrance and enhances reaction efficiency with azide-functionalized biomolecules . Key structural properties include its absorption/emission maxima (Ex/Em: ~570/591 nm) and quantum yield (0.2), critical for fluorescence-based tracking .

Q. How can researchers verify the purity and isomer specificity of this compound?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection (λ = 570 nm) to confirm purity (>90%) and isomer identity . Mass spectrometry (ESI-MS) validates molecular weight (e.g., C₃₉H₂₇N₃O₆S for DBCO-FITC analogs), while nuclear magnetic resonance (NMR) distinguishes the 5-isomer from other positional isomers via characteristic proton shifts in the rhodamine core .

Q. What are standard protocols for conjugating this compound to azide-modified biomolecules?

Incubate ROX DBCO (1–10 µM) with azide-functionalized proteins or nucleic acids (1:2 molar ratio) in PBS (pH 7.4) at 4°C for 12–24 hours. Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted DBCO. Confirm conjugation efficiency using fluorescence spectroscopy or gel electrophoresis .

Advanced Research Questions

Q. How does the regioselectivity of the 5-isomer affect reaction kinetics in SPAAC compared to other isomers?

Computational studies show that the 5-isomer transition state has a lower activation energy (9.8–16.6 kcal/mol) than the 4-isomer due to reduced steric clashes between the bulky rhodamine core and azide reactants. This kinetic favorability results in faster cycloaddition rates (e.g., k ≈ 0.1–1.0 M⁻¹s⁻¹) and higher yields of the 5-regioisomer in complex biological systems .

Q. What experimental strategies resolve contradictions in fluorescence quenching data when using this compound in live-cell imaging?

Fluorescence quenching may arise from environmental factors (e.g., pH, polarity) or Förster resonance energy transfer (FRET) with endogenous biomolecules. To differentiate these effects:

- Perform pH titration assays (pH 4–9) to map fluorescence stability .

- Use fluorescence lifetime imaging microscopy (FLIM) to distinguish static quenching (lifetime unchanged) from dynamic quenching (lifetime reduced) .

- Compare results with non-fluorescent DBCO controls to rule out nonspecific interactions .

Q. How can researchers optimize this compound labeling for super-resolution microscopy applications?

Key parameters include:

- Dye concentration : ≤1 µM to minimize self-aggregation and background noise.

- Buffer composition : Add 1–5% bovine serum albumin (BSA) or 0.1% Tween-20 to reduce nonspecific binding.

- Excitation power : Use low-intensity lasers (e.g., 561 nm, 1–5 mW) to prevent photobleaching while maintaining signal-to-noise ratios >10:1 .

Methodological Challenges and Solutions

Q. How to address inconsistencies in this compound solubility during in vivo studies?

- Solvent optimization : Prepare stock solutions in anhydrous DMSO (≤5% v/v) and dilute in PBS with 0.1% PEG-400 to enhance aqueous solubility .

- Aggregation monitoring : Use dynamic light scattering (DLS) to detect particle formation (>100 nm diameter) and adjust solvent ratios accordingly .

Q. What analytical techniques validate the specificity of this compound in multiplexed labeling experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.